

Lonafarnib's Mechanism of Action in Farnesyltransferase Inhibition: A Technical Guide

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Compound of Interest

Compound Name: *Lonafarnib*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action of **lonafarnib**, a potent and specific inhibitor of farnesyltransferase (FTase). We will explore its core biochemical interactions, summarize its quantitative inhibitory profile, detail its impact on critical signaling pathways such as those involving Ras and progerin, and provide methodologies for key experimental assays used in its characterization. Visual diagrams of pathways and workflows are included to facilitate a comprehensive understanding of **lonafarnib**'s function and evaluation.

Introduction to Farnesyltransferase Inhibition

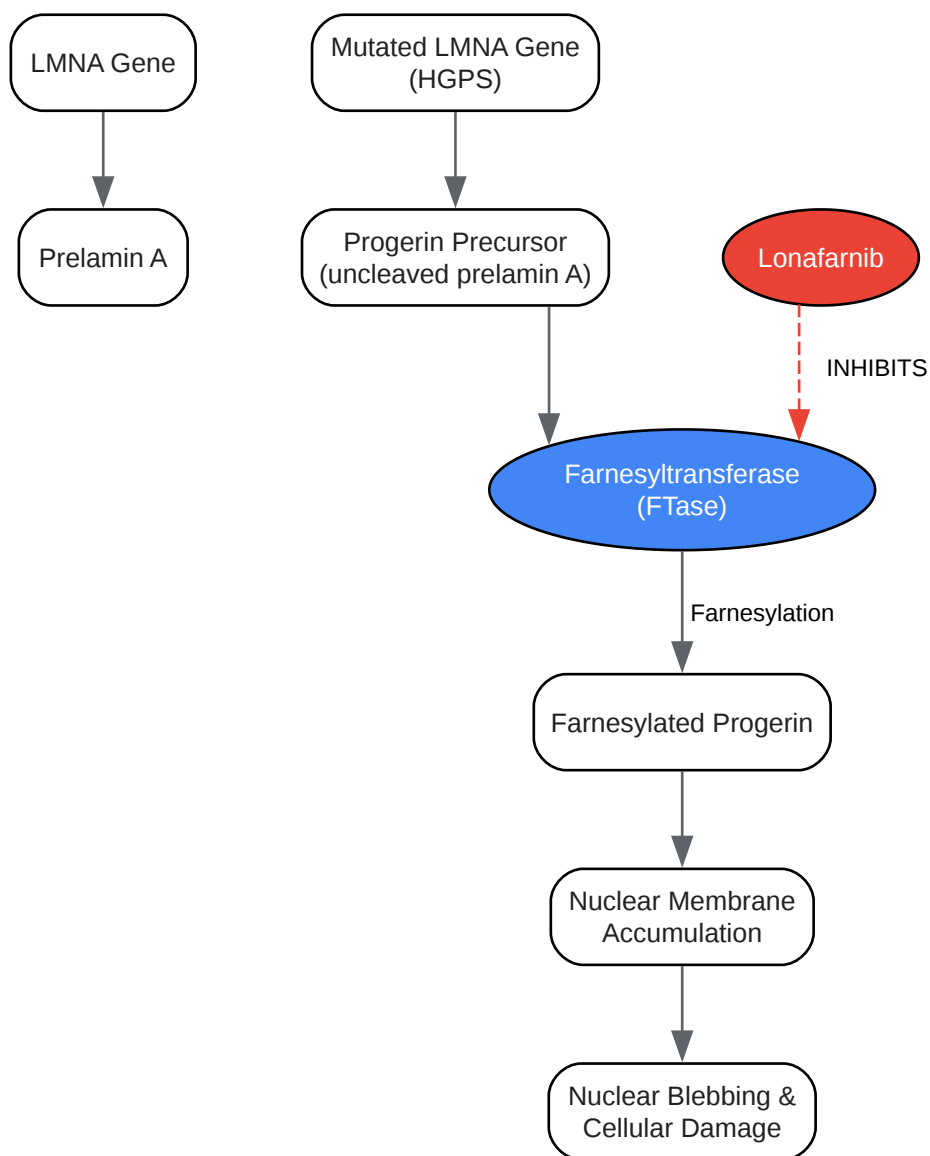
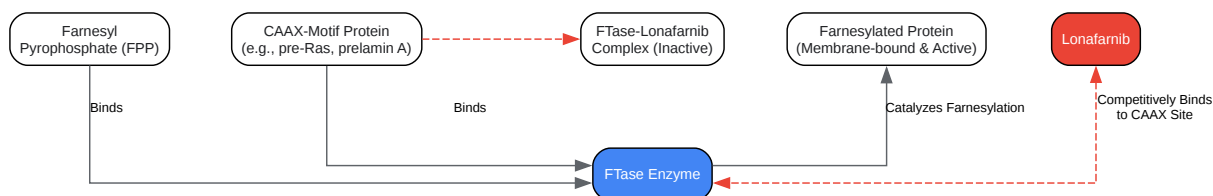
Farnesyltransferase (FTase) is a pivotal enzyme that catalyzes the post-translational modification of a multitude of cellular proteins.^[1] This process, known as farnesylation, involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins.^{[1][2]} This lipid modification is critical for anchoring these proteins to cellular membranes, a prerequisite for their proper biological function, including participation in signal transduction pathways that regulate cell growth, differentiation, and survival.^{[3][4]}

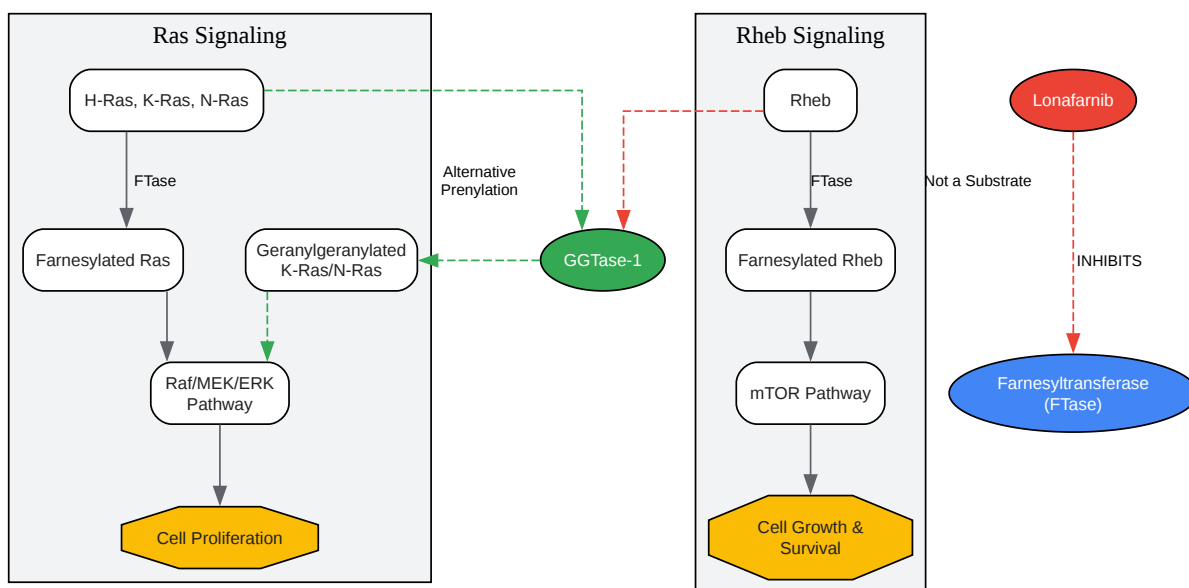
Given the reliance of key oncogenic proteins, such as the Ras family of small GTPases, on farnesylation for their activity, FTase has become a significant therapeutic target in oncology

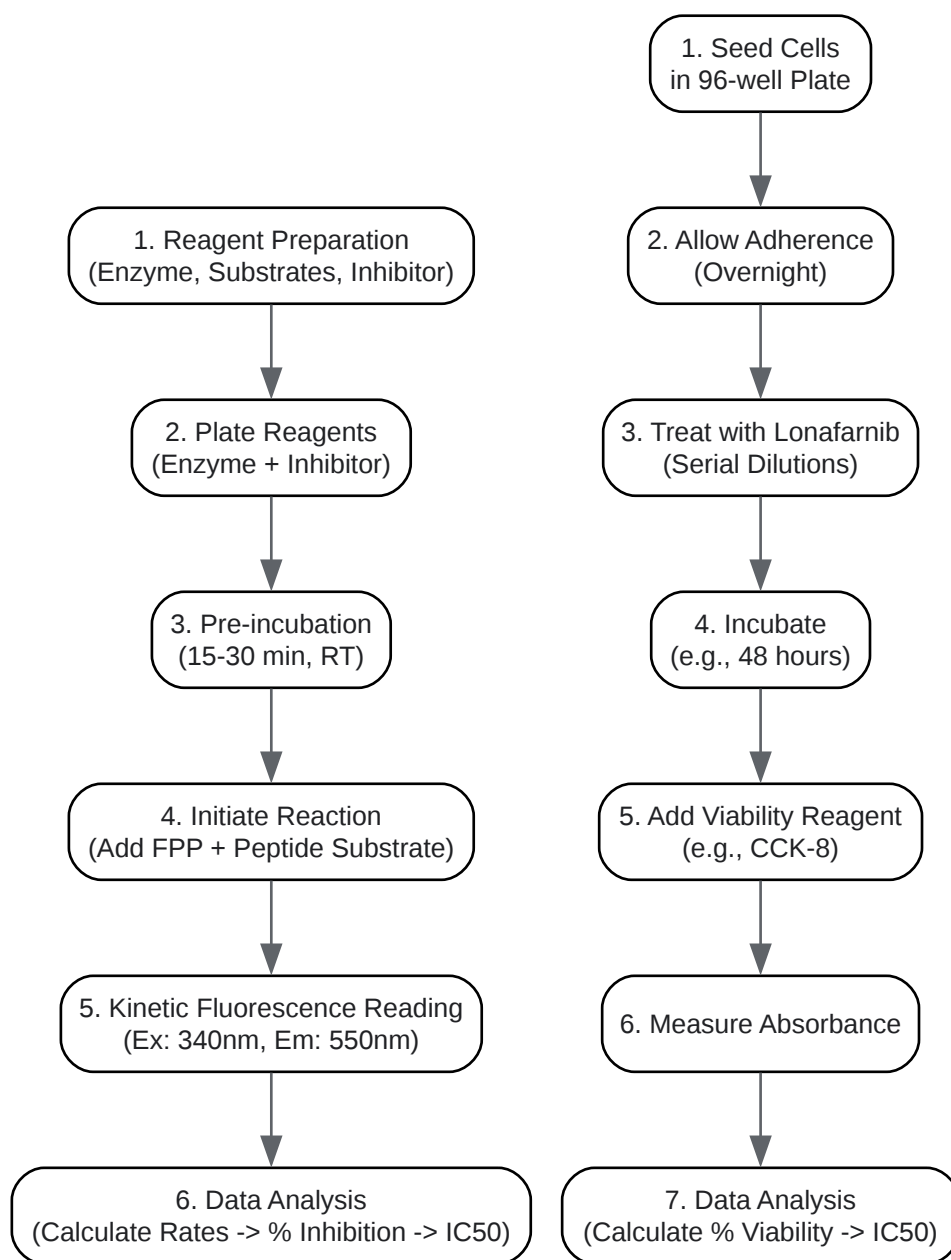
and other diseases.[5][6] **Lonafarnib** (formerly SCH66336) is an orally active, non-peptidomimetic small molecule developed as a specific and potent inhibitor of FTase.[7][8] It is the first and only FDA-approved treatment for Hutchinson-Gilford Progeria Syndrome (HGPS) and is also investigated for its utility in cancer and chronic hepatitis D virus infections.[7][9] This guide delineates the precise molecular mechanisms through which **lonafarnib** exerts its inhibitory effects.

Core Mechanism of Action

Lonafarnib functions as a competitive inhibitor of farnesyltransferase.[7][10] It reversibly binds to the enzyme at the CAAX peptide-binding site, effectively preventing the substrate protein from accessing the catalytic pocket.[10][11] By occupying this site, **lonafarnib** blocks the transfer of the farnesyl group from FPP to the target protein, thereby inhibiting its maturation, membrane localization, and downstream signaling functions.[3][12] Its high specificity for FTase is demonstrated by its lack of significant inhibitory activity against the related enzyme geranylgeranyltransferase type 1 (GGTase-1) at concentrations up to 50 μ M.[13]







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